C3a (70-77)

C3a receptor agonism smooth muscle pharmacology structure-activity relationship

Standard C3a fragments (e.g., C3a(73-77)) lack full C3aR specificity or show residual cross-reactivity with C5aR. C3a(70-77) (CAS 63555-63-5) is the validated minimal octapeptide retaining C3a receptor selectivity without C5a engagement. • Biological specificity: 3.8% native spasmogenic activity (guinea pig lung strip), 7.6-fold gain over pentapeptide. • No tachyphylaxis in repeated-measure ex vivo studies; full inhibition by indomethacin + FPL55712 + pyrilamine. • Enables C3aR-biased signaling, SAR scaffold campaigns, and T-lymphocyte subset enrichment (LIF suppression IC₅₀ = 10⁻⁸ M).

Molecular Formula C35H61N13O10
Molecular Weight 823.9 g/mol
Cat. No. B15608005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC3a (70-77)
Molecular FormulaC35H61N13O10
Molecular Weight823.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40)
InChIKeyLYTNSBOBASKUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C3a (70-77) Procurement Guide: Quantified Differentiation of the Complement C3a C-Terminal Octapeptide


C3a (70-77) is a synthetic octapeptide (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg; CAS 63555-63-5) corresponding to the COOH-terminal residues 70–77 of human complement component C3a anaphylatoxin [1]. It serves as the minimal sequence retaining the essential active site for C3a-mediated inflammatory activities, including smooth muscle contraction, histamine release from mast cells, and increased vascular permeability [2]. On a molar basis, the octapeptide possesses approximately 1–2% of full-length native C3a bioactivity across multiple assay systems, yet reproduces the biological specificity of the parent molecule—a critical distinction from shorter C3a fragments and structurally related anaphylatoxins [1][3].

Retains C3a receptor specificity — reproduces biological specificity of native C3a
Reported ~1–2% native C3a activity across smooth muscle, mast cell, and vascular permeability assays
Defined intermediate potency in the C3a fragment hierarchy — may support SAR and dose-response studies

Why C3a (70-77) Cannot Be Substituted by Shorter C3a Fragments or Related Anaphylatoxin Peptides


C3a peptide fragments of differing chain lengths exhibit non-linear, residue-dependent potency relationships that preclude simple interchange. The pentapeptide C3a(73-77) retains only 0.5% of native C3a spasmogenic activity, whereas the octapeptide C3a(70-77) reaches 3.8%—a 7.6-fold gain conferred by just three additional N-terminal residues [1]. Extension to the 13-residue C3a(65-77) yields only a further ~2-fold gain [2], and full equivalence to native C3a requires the 21-residue C3a(57-77) [1]. Critically, substitution of the C-terminal arginine (as in C3a(70-77)-Gly) reduces activity to ~1% of the octapeptide [3], and replacement with lysine abolishes activity entirely [4]. Furthermore, C3a(70-77) exhibits receptor-level selectivity not shared by C5a-derived peptides: it cross-desensitizes ileal smooth muscle to C3a but not to C5a, meaning C5a C-terminal peptides cannot serve as functional surrogates for C3a receptor engagement [5]. These quantitative cliffs in the structure-activity landscape mean that procurement decisions based on casual peptide-length or anaphylatoxin-class assumptions will yield biologically non-equivalent tools.

Target: C3a (70-77)
Potential Substitutes
C3aR-selective agonist with receptor-level discrimination from C5aR
Shorter C3a fragments (e.g., 73–77) — markedly lower potency; chain-length sensitivity may limit direct substitution
C-terminal arginine obligatory for activity
C-terminal Gly or Lys analogues — near-complete loss of function; des-Arg metabolites are functionally inert
Specific for C3aR; no functional C5aR engagement
C5a-derived C-terminal peptides — cannot serve as surrogates for C3aR activation; cross-desensitization profiles differ

C3a (70-77) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


12-Fold Activity Advantage of C3a(70-77) Over the Pentapeptide C3a(73-77) in Guinea Pig Ileal Contraction

In a direct head-to-head comparison using the guinea pig ileal contraction assay, the synthetic human C3a octapeptide (70-77) was 12 times more active than the COOH-terminal pentapeptide (73-77; Leu-Gly-Leu-Ala-Arg) common to rat, pig, and human [1]. This difference is driven by the peptide backbone contributed by residues 70–72 (Ala-Ser-His), not by side-chain functionality, as Ala-substituted and acetylated analogues retained full octapeptide activity [1].

Activity vs. Pentapeptide
Reported
12×
Supports chain-length-dependent potency context — octapeptide far more active than pentapeptide
Guinea pig ileal contraction; backbone not side-chain drives gain
C3a receptor agonism smooth muscle pharmacology structure-activity relationship

C3a(70-77) Exhibits Exquisite Receptor Selectivity: Cross-Desensitizes to C3a but Not to Human C5a

C3a(70-77) selectively desensitized guinea pig ileal smooth muscle to subsequent stimulation by native C3a but not to human C5a or bradykinin [1]. Conversely, ileal tissue pre-treated with native C3a became unresponsive to C3a(70-77) [2]. This bidirectional, ligand-class-specific cross-desensitization demonstrates that C3a(70-77) engages the same cellular C3a binding site as the native molecule and does not functionally interact with the C5a receptor.

Receptor Selectivity Profile
Reported
Desensitizes ileum to C3a No desensitization to C5a or bradykinin
Supports C3aR-selective probe context — no C5aR cross-reactivity
Bidirectional cross-desensitization confirms shared receptor site
C3a receptor selectivity complement anaphylatoxin receptor desensitization

C-Terminal Arginine Is Obligatory for Activity: C3a(70-77)-Gly Retains Only ~1% of Octapeptide Potency

The synthetic nonapeptide C3a(70-77)-Gly, in which the C-terminal arginine of the octapeptide is replaced by glycine, retained approximately 1% of the smooth muscle contractile activity of C3a(70-77) [1]. Consistent with this, digestion of C3a(70-77) with carboxypeptidase B, which removes the C-terminal arginine, abolished biological activity [1]. An analogue bearing a C-terminal lysine in place of arginine was entirely inactive at 100× the minimal octapeptide dose [2].

C-Terminal Arg Requirement
Reported
~99% loss
C-terminal Arg is obligatory; Gly or Lys substitution abolishes activity
Carboxypeptidase digestion confirms requirement
C-terminal arginine requirement carboxypeptidase inactivation peptide structure-activity

C3a(70-77) Matches Native C3a Potency for LIF Suppression Under Mitogen Stimulation, with Stimulus-Dependent Potency Shift

In human mononuclear leukocyte cultures, both C3a(70-77) and native C3a inhibited leukocyte inhibitory factor (LIF) generation by 50% at 10⁻⁸ M when phytohemagglutinin (PHA) or concanavalin A (Con A) was the stimulus [1]. However, when the antigen streptokinase-streptodornase (SK-SD) was the stimulus, a more than 10-fold higher concentration of C3a(70-77) relative to C3a was required to achieve equivalent suppression [1]. At 10⁻⁷ M, C3a(70-77) significantly inhibited LIF synthesis across all stimuli, with >75% inhibition at 10⁻⁶ M [1].

LIF Suppression Potency
Reported
Equipotent to native C3a under PHA/Con A (IC₅₀ 10⁻⁸ M) >10-fold deficit under antigen (SK-SD) stimulation
Stimulus-dependent potency context — verify assay stimulus when designing protocols
Human mononuclear leukocytes; LIF measured by migration inhibition
lymphocyte immunomodulation leukocyte inhibitory factor T-cell regulation

Fragment Length-Potency Hierarchy in Guinea Pig Lung Strips: C3a(70-77) at 3.8% of C3a vs. Pentapeptide at 0.5% and 57-77 at ~100%

In guinea pig parenchymal lung strip assays, the spasmogenic activities of synthetic C3a peptides, expressed as a percentage of native C3a activity, increased with peptide chain length: pentapeptide C3a(73-77) = 0.5%, octapeptide C3a(70-77) = 3.8%, 13-residue C3a(65-77) = 7.8%, and 21-residue C3a(57-77) ≈ 100% [1]. Unlike native C3a, the synthetic peptides—including C3a(70-77)—failed to produce tachyphylaxis [1]. Lung strip responses to C3a(70-77) were not inhibited by the antihistamine pyrilamine alone but were fully inhibited by the combination of indomethacin, FPL55712, and pyrilamine, consistent with a cyclooxygenase-dependent contractile mechanism shared with native C3a [1].

Fragment Potency Hierarchy
Reported
0.5% C3a(73-77)
3.8% C3a(70-77)
7.8% C3a(65-77)
~100% C3a(57-77)
Intermediate potency position; no tachyphylaxis — may support repeated-measures designs
Guinea pig lung strips; % of native C3a spasmogenic activity
C3a fragment potency ranking guinea pig lung parenchyma spasmogenic activity

Neutrophil Aggregation Induced by C3a Octapeptide Analog: 40% of C5a-Induced Aggregation with Independent Receptor Specificity

A synthetic C3a octapeptide analog (C3a-8R; Ala-Ala-Ala-Leu-Gly-Leu-Ala-Arg) induced dose-dependent human neutrophil aggregation that reached approximately 40% of the maximal aggregation induced by human C5a at each optimal concentration [1]. Specific desensitization of neutrophil aggregation was observed with C3a, C3a-8R, C5a, and f-MLP, but not with C3a-des-Arg-7R (the desarginated octapeptide lacking the C-terminal arginine), confirming that the C3a octapeptide engages C3a-specific binding sites distinct from C5a and f-MLP receptors [1]. Notably, C3a and C3a-8R showed little chemotactic activity, in contrast to C5a and f-MLP [1].

Neutrophil Aggregation
Reported
~40%
Partial agonism vs. C5a maximum; no chemotactic activity — supports aggregation pathway dissection
C3a-8R analog; C3a-specific desensitization confirmed
neutrophil aggregation C3a receptor anaphylatoxin specificity

C3a (70-77) Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


C3a Receptor (C3aR) Pharmacological Profiling Requiring Discrimination from C5aR Signaling

When experimental objectives demand selective activation or probing of C3aR without concurrent C5aR engagement, C3a(70-77) is the peptide of choice. The quantitative cross-desensitization evidence demonstrates that C3a(70-77) desensitizes ileal smooth muscle to C3a but not to C5a [7][5], and neutrophil studies confirm aggregation via C3a-specific binding sites distinct from C5a and f-MLP receptors [6]. This selectivity profile is not shared by C5a-derived C-terminal peptides, which can cross-desensitize C3a responses [6]. Researchers studying C3aR-biased signaling, C3aR internalization, or C3a/C5a receptor crosstalk should procure C3a(70-77) rather than pan-anaphylatoxin peptide tools.

Structure-Activity Relationship (SAR) Studies Using a Defined Intermediate-Potency C3aR Agonist Scaffold

C3a(70-77) serves as an optimal starting scaffold for SAR campaigns because its 3.8% spasmogenic potency (relative to native C3a) in lung strip assays [7] provides a wide dynamic range for detecting both potency-enhancing and potency-abolishing modifications. The 12-fold activity gain over the pentapeptide arising from only three N-terminal residues [5] and the 99% activity loss upon C-terminal Arg modification [6] establish clear structure-activity boundaries. The demonstrated tolerance of Ala substitution at positions Ser-71 and His-72 without activity loss [5] further confirms that the octapeptide backbone—not specific side-chain chemistry in the N-terminal extension—drives enhanced activity, making it a clean template for backbone modification studies.

T-Lymphocyte Immunomodulation Assays Requiring Defined C3aR-Mediated Suppression Without Antigen-Response Confounds

For researchers investigating complement-mediated regulation of T-lymphocyte function, C3a(70-77) provides equipotent suppression of LIF generation to native C3a (IC₅₀ = 10⁻⁸ M) under mitogen (PHA/Con A) stimulation [7]. The >10-fold potency deficit under antigen (SK-SD) stimulation, relative to native C3a, is a characterized and quantifiable limitation that enables investigators to design stimulus-appropriate protocols. The demonstrated selective depletion of the helper/inducer T-lymphocyte population by C3a(70-77)-Sepharose affinity chromatography [7] further positions this peptide as a tool for cell-subset enrichment studies, a capability not replicated by shorter C3a fragments.

Guinea Pig Tissue-Based Ex Vivo Pharmacology Where Tachyphylaxis to Native C3a Confounds Repeated-Measures Designs

Native C3a induces tachyphylaxis (progressive loss of response upon repeated exposure) in guinea pig smooth muscle preparations, limiting its utility in repeated-measures experimental designs [7]. C3a(70-77)—and synthetic C3a peptides in general—do not produce tachyphylaxis in guinea pig lung strip assays, yet retain the same cyclooxygenase-dependent contractile mechanism (full inhibition by indomethacin + FPL55712 + pyrilamine) as native C3a [7]. This makes C3a(70-77) the preferred procurement choice for ex vivo pharmacological studies requiring multiple agonist applications to the same tissue preparation, including concentration-response curve construction, antagonist IC₅₀ determination, and receptor desensitization/recovery time-course studies.

Application
Selection Property
Validation Focus
C3aR signaling studies requiring C5aR discrimination
C3aR-selective agonist profile
Cross-desensitization vs. C5aR controls
SAR studies with intermediate-potency C3aR agonist scaffold
Backbone-dependent potency; Ala-substitution tolerant
Confirm C-terminal Arg requirement; potency shift with N-terminal extension
T-lymphocyte immunomodulation — mitogen-stimulated LIF suppression
Equipotent to native C3a under PHA/Con A; reduced potency under antigen
Verify stimulus context (PHA/Con A vs. SK-SD); confirm LIF suppression IC₅₀
Guinea pig tissue pharmacology — repeated-measures designs
Tachyphylaxis-free contractile response; cyclooxygenase-dependent mechanism
Confirm absence of tachyphylaxis; validate indomethacin-sensitive pathway

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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